6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with various aldehydes under reflux conditions in ethanol, followed by cyclization and further functionalization steps . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, methanol, and acetic acid, with temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acids with different substituents, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new drugs with anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anti-inflammatory and anticancer activities, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Known for its antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Exhibits similar pharmacological activities and serves as a precursor for various derivatives.
Uniqueness
6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h4-5H,1-3,9H2,(H,12,13) |
InChI Key |
FMVMGXHUHRTVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C(=O)O |
Origin of Product |
United States |
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